molecular formula C15H19NO3 B11854431 N-(1,4-Dioxaspiro[4.5]decan-7-yl)benzamide CAS No. 61563-71-1

N-(1,4-Dioxaspiro[4.5]decan-7-yl)benzamide

Cat. No.: B11854431
CAS No.: 61563-71-1
M. Wt: 261.32 g/mol
InChI Key: KYSLBWNCAVWNFQ-UHFFFAOYSA-N
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Description

N-(1,4-Dioxaspiro[4.5]decan-7-yl)benzamide is a chemical compound of interest in medicinal chemistry and drug discovery, featuring a benzamide moiety attached to a 1,4-dioxaspiro[4.5]decane scaffold. The 1,4-dioxaspiro[4.5]decane group is a ketal that can serve as a conformationally rigid cyclic scaffold or a protected form of a carbonyl group . This spirocyclic framework imparts significant rigidity to the molecule compared to linear or simple cyclic analogs, which can be advantageous for exploring specific interactions with biological targets. Compounds based on the benzamide structure and spirocyclic systems are extensively investigated for their potential as modulators of various biological targets. Research on similar benzamide scaffolds has demonstrated their relevance in developing inhibitors for viral entry, such as against Ebola and Marburg virus glycoproteins , and as ligands for protein receptors like the sigma-1 receptor, which plays a role in CNS disorders and cancer . The structural attributes of this compound make it a valuable intermediate or core structure for synthesizing diverse libraries of molecules for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61563-71-1

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-7-yl)benzamide

InChI

InChI=1S/C15H19NO3/c17-14(12-5-2-1-3-6-12)16-13-7-4-8-15(11-13)18-9-10-19-15/h1-3,5-6,13H,4,7-11H2,(H,16,17)

InChI Key

KYSLBWNCAVWNFQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC2(C1)OCCO2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for N 1,4 Dioxaspiro 4.5 Decan 7 Yl Benzamide and Its Analogues

Retrosynthetic Analysis of the N-(1,4-Dioxaspiro[4.5]decan-7-yl)benzamide Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. By breaking down the target molecule into simpler, commercially available starting materials, a logical and efficient synthetic pathway can be established.

Strategic Disconnections of the Spirocyclic Ketal Moiety

The 1,4-dioxaspiro[4.5]decane moiety is a key structural feature. A primary disconnection point is the C-O bonds of the ketal. This reveals a substituted cyclohexanone (B45756) and a 1,2-diol, typically ethylene (B1197577) glycol. This approach simplifies the synthesis to the preparation of a functionalized cyclohexane (B81311) ring and a subsequent ketalization reaction.

Another strategic disconnection involves breaking the C-C bonds of the cyclohexane ring itself. This can lead to various acyclic precursors that can be cyclized to form the six-membered ring. For instance, a Dieckmann condensation of a suitable diester could be a viable route.

Planning the Benzamide (B126) Linkage Formation

The benzamide linkage is another critical disconnection. The most straightforward approach is to disconnect the amide C-N bond. This retrosynthetic step leads to a carboxylic acid (or its activated derivative) and an amine. In this case, the precursors would be benzoic acid (or a derivative like benzoyl chloride) and 7-amino-1,4-dioxaspiro[4.5]decane.

Conventional and Contemporary Synthetic Routes to the 1,4-Dioxaspiro[4.5]decane Core

Cyclization Reactions for Spiroketal Formation from Precursors

The most common method for forming the spiroketal is the acid-catalyzed reaction of a cyclohexanone derivative with ethylene glycol. This reaction is typically carried out in the presence of a dehydrating agent or with azeotropic removal of water to drive the equilibrium towards the product.

Reactants Catalyst Conditions Yield Reference
1,4-Cyclohexanedione (B43130)p-Toluenesulfonic acidToluene, refluxHigh
Substituted CyclohexanoneAmberlyst-15Dichloromethane, rtGood to Excellent-
1,4-CyclohexanedioneWeak acid acrylic cationic exchange resinWater65%

This table presents a selection of methods for the formation of the 1,4-dioxaspiro[4.5]decane core.

Enzymatic methods for spiroketal formation are also emerging, offering high stereoselectivity and milder reaction conditions. These biocatalytic approaches often involve flavin-dependent monooxygenases that can orchestrate complex oxidative rearrangements to form the spirocyclic system.

Functional Group Interconversions on the Cyclohexane Ring System

Once the spiroketal is in place, or even before its formation, functional group interconversions on the cyclohexane ring are often necessary to introduce the required amine functionality at the 7-position. This can involve a variety of standard organic transformations. For example, if the starting material is 1,4-dioxaspiro[4.5]decan-8-one, a reductive amination sequence can be employed to introduce the amino group. Alternatively, a Curtius, Hofmann, or Schmidt rearrangement of a carboxylic acid derivative at the 7-position can also yield the desired amine.

Amidation Reactions for this compound Construction

The final step in the synthesis is the formation of the amide bond. This can be achieved through various amidation methods, ranging from classical to more modern catalytic approaches.

The most common method involves the reaction of 7-amino-1,4-dioxaspiro[4.5]decane with an activated benzoic acid derivative, such as benzoyl chloride, in the presence of a base to neutralize the HCl byproduct. Alternatively, coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate the reaction between benzoic acid and the amine.

More contemporary methods focus on direct amidation reactions that avoid the need for pre-activation of the carboxylic acid. These often employ catalysts based on boron or transition metals. For instance, boric acid has been shown to catalyze the direct amidation of benzoic acids with amines under solvent-free conditions. Titanium tetrafluoride is another effective catalyst for this transformation.

Amidation Method Reagents/Catalyst Key Features Reference
Acyl Chloride MethodBenzoyl chloride, TriethylamineHigh reactivity, simple workup-
Carbodiimide CouplingBenzoic acid, EDC, HOBtMild conditions, good for sensitive substrates
Boron-mediated AmidationBenzoic acid, B(OCH2CF3)3Operationally simple, high yields
Catalytic Direct AmidationBenzoic acid, Boronic acidRequires water removal
Palladium-catalyzed Carbonylative AmidationAryl halide, CO, Amine, Pd catalystAlternative approach using aryl halides

This table summarizes various amidation reactions applicable to the synthesis of this compound.

Direct Coupling Protocols for Amide Bond Formation

Direct amide formation from a carboxylic acid and an amine is a highly atom-economical approach that avoids the pre-activation of the carboxylic acid, thereby reducing waste. ucl.ac.uk These methods typically rely on catalysts to facilitate the dehydration reaction.

Catalytic systems employing boronic acids, zirconium(IV) chloride, and titanium(IV) isopropoxide have proven effective for direct amidation. dntb.gov.ua Boric acid and its derivatives can activate the carboxylic acid group, making it more susceptible to nucleophilic attack by the amine. dntb.gov.ua Zirconium and hafnium catalysts have also been shown to facilitate direct amide formation, sometimes even at room temperature. dntb.gov.ua Another green chemistry approach involves the in-situ formation of a thioester intermediate, which then readily reacts with the amine to form the amide bond, eliminating the need for traditional coupling reagents. nih.gov

Table 1: Catalysts for Direct Amide Bond Formation

Catalyst Class Specific Catalyst Example Key Features
Boron-Based Boric Acid, Phenylboronic Acids Simple, effective for sterically demanding acids. dntb.gov.ua
Transition Metal Zirconium(IV) chloride, Hafnium(IV) chloride Can operate at room temperature. dntb.gov.ua

These direct coupling methods offer a more sustainable alternative to classical approaches, though optimization may be required depending on the specific substrates used.

Acyl Chloride-Mediated Amidation Strategies

A robust and widely used method for amide synthesis involves the conversion of the carboxylic acid to a more reactive acyl chloride. This two-step process, while less atom-economical, is often high-yielding and reliable.

The synthesis begins with the activation of benzoic acid using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride to form benzoyl chloride. ucl.ac.uksemanticscholar.org This highly electrophilic intermediate is then reacted with 7-amino-1,4-dioxaspiro[4.5]decane. The reaction is typically carried out in the presence of a base, such as pyridine, triethylamine, or an aqueous base (the Schotten-Baumann condition), to neutralize the hydrochloric acid byproduct. The presence of the base is crucial as it prevents the protonation of the starting amine, which would render it non-nucleophilic and diminish the reaction yield.

Recent developments have focused on one-pot procedures where the carboxylic acid is activated and reacted with the amine without isolating the acyl chloride intermediate. semanticscholar.org Solvent choice can also play a critical role, with reports of solvent-controlled selective amidation using silyl-amide reagents as the nitrogen source. researchgate.netnih.gov

Stereoselective Synthesis Approaches for this compound Isomers

The spirocyclic core of this compound contains a chiral center at the C7 position (the carbon bearing the amide group). The synthesis of specific stereoisomers (enantiomers) requires stereocontrolled synthetic strategies.

Chiral Auxiliary-Based Stereocontrol in Spiroketal Synthesis

The stereochemistry of the final compound can be established during the formation of the spiroketal ring system itself. While specific examples for 1,4-dioxaspiro[4.5]decane are not detailed in the provided context, the general principle involves using a chiral auxiliary. This approach would entail starting with a chiral precursor, such as a derivative of L-tyrosine, and carrying out a diastereoselective spiroannulation reaction. mdpi.com The auxiliary guides the formation of one diastereomer over the other, and subsequent removal of the auxiliary would yield the enantiomerically enriched spirocyclic intermediate.

Enantioselective and Diastereoselective Methods for Amide Formation

Alternatively, stereoselectivity can be introduced during the C-N bond formation step. Modern asymmetric catalysis offers powerful tools for this purpose. Enantioselective C-H functionalization has emerged as a direct method to form chiral amides. mdpi.com This involves using a chiral transition metal catalyst, often based on rhodium or cobalt, that can selectively activate a C-H bond and facilitate its amidation with an acylnitrene precursor, such as a dioxazolone. mdpi.com

Dirhodium tetracarboxylate catalysts with chiral ligands have been successfully used in related transformations, such as the enantioselective and diastereoselective synthesis of azaspiro[n.2]alkanes through cyclopropanation reactions. nih.gov The chiral pocket of the catalyst controls the facial selectivity of the reaction, leading to high enantiomeric excess. nih.gov Such catalytic systems could potentially be adapted for the direct, enantioselective amidation of a spiroketal precursor to afford specific isomers of this compound.

Table 2: Principles of Stereoselective Amide Formation

Strategy Method Description
Substrate Control Chiral Auxiliary A chiral group attached to the substrate directs the stereochemical outcome of the spiroketal formation. mdpi.com
Catalyst Control Enantioselective C-H Amidation A chiral transition metal catalyst selectively forms one enantiomer of the amide product from a prochiral C-H bond. mdpi.com

Advanced Synthetic Techniques Applicable to this compound Production

To meet potential demands for scalability, safety, and efficiency, modern synthetic techniques like continuous flow chemistry are being increasingly adopted.

Continuous Flow Synthesis Optimization

Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters (temperature, pressure, residence time), improved reproducibility, and easier scalability. researchgate.net For the synthesis of this compound, a flow process could be designed where streams of the amine and an activated benzoic acid derivative are mixed in a reactor coil.

The modular nature of flow chemistry allows for the integration of multiple reaction steps. researchgate.net For instance, the formation of an acyl chloride and its subsequent reaction with the amine could be performed in a telescoped sequence without intermediate purification. nih.gov Optimization of parameters such as flow rate, temperature, and catalyst loading can be automated to rapidly determine the ideal conditions for maximizing yield and purity. researchgate.net Such protocols have been successfully applied to the synthesis of various amides and other privileged drug scaffolds like 1,4-benzodiazepin-5-ones, demonstrating the viability of this technology for producing complex molecules. researchgate.net The use of packed-bed reactors with immobilized catalysts or reagents can further simplify purification and enhance the sustainability of the process. researchgate.net

Automated Synthesis Platforms for Compound Library Generation

The rapid exploration of chemical space is a cornerstone of modern drug discovery and medicinal chemistry. acs.orgnih.gov To this end, automated synthesis platforms have become indispensable tools for the generation of large, structurally diverse compound libraries. nih.gov While specific literature detailing the high-throughput synthesis of this compound is not prevalent, the automated methodologies applied to the synthesis of its analogues—spirocyclic scaffolds and complex amides—are well-documented. These platforms leverage technologies such as flow chemistry, solid-phase synthesis, and robotic liquid handlers to accelerate the design-make-test-analyze (DMTA) cycle. rsc.org

The generation of compound libraries, a practice known as combinatorial chemistry, involves the systematic and repetitive linking of various "building blocks" to create a large array of diverse molecules. nih.gov This approach has been widely adopted in industrial drug discovery programs since the mid-1990s. youtube.com Automated platforms are crucial for implementing combinatorial strategies efficiently, enabling the synthesis of millions of drug candidates simultaneously. youtube.com

Several key technologies underpin the automated generation of compound libraries relevant to this compound and its analogues:

Automated Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, while enhancing mass and heat transfer. rsc.org This technology is readily automated and has been successfully applied to the synthesis of compound libraries. rsc.orgnih.gov For instance, an automated electrochemical flow platform has been developed for the high-throughput synthesis of 44 medicinal chemistry-relevant compounds via C-N cross-coupling, demonstrating its utility for library generation with minimal material consumption. nih.govchemrxiv.org Similarly, an automated, continuous flow synthesis has been reported for producing spirocyclic tetrahydronaphthyridines from primary amine feedstocks, a scaffold class relevant to the target compound. nih.gov

High-Throughput Experimentation (HTE) Systems: HTE platforms enable the parallel execution of numerous reactions in microscale formats, such as 96-well plates. acs.orgsynplechem.com This approach is ideal for rapidly screening various reagents, catalysts, and conditions to optimize reactions and build compound libraries. acs.org Automated and parallel amide synthesis has been streamlined using pre-packed capsules and 96-well plate kits, simplifying the reaction and isolation processes for a wide range of reactants and accelerating the creation of amide-containing compound libraries with high efficiency. synplechem.com

Automated Solid-Phase Synthesis (SPS): In SPS, a starting material is anchored to a solid support (resin), and reagents are added sequentially in solution. Excess reagents and by-products are easily removed by washing, simplifying purification. nih.gov This methodology is highly amenable to automation. An automated protocol for the assembly of amide-linked RNA on a nucleic acid synthesizer achieved high stepwise yields (91-95%) with short coupling times (5 minutes). nih.gov Furthermore, a fully automated six-step synthesis of the complex pharmaceutical prexasertib was achieved using continuous-flow solid-phase chemistry, demonstrating the power of this approach for producing pure compounds in significant quantities (635 mg from a 2-gram resin start). nih.gov

The table below summarizes various automated platforms and their applications in generating libraries of amides and other relevant compounds.

Platform TypeKey FeaturesApplication ExampleLibrary Size / ThroughputReference
Stopped-Flow Reactor Integrates into high-throughput continuous platforms; minimal reagent use (µmol scale); access to high pressure and temperature.Synthesis of a 25-component amide library using 5 acids, 5 amines, and 4 coupling agents.900 individual reactions completed in ~192 hours. rsc.org
Electrochemical Flow Platform Slug-based, single-pass system for operator-free data generation; low material consumption.Electrochemical C-N cross-couplings for derivatization of E3 ligase binders.44-member compound library synthesized without human intervention. nih.govchemrxiv.org
Capsule-Based Automation Utilizes pre-packed capsules with all necessary reagents and purification materials in 96-well plates.Streamlined synthesis of amide-containing compounds.High-throughput suitable for large library generation. synplechem.com
Automated Solid-Phase Synthesizer Based on nucleic acid synthesizer technology; optimized for rapid and efficient amide couplings.Synthesis of a 21-nucleotide-long siRNA guide strand with six consecutive amide linkages.Stepwise yields of 91-95% in 5-minute coupling times. nih.gov
Continuous-Flow Solid-Phase Synthesis Combines the advantages of solid-phase synthesis with the automation and control of flow chemistry.Automated six-step synthesis of prexasertib.635 mg of >99.9% pure product synthesized in 32 hours. nih.gov

These automated platforms are critical for efficiently synthesizing diverse libraries of molecules, including spirocyclic amides analogous to this compound. By enabling the rapid generation and screening of thousands of compounds, these technologies significantly accelerate the identification of new drug leads and the optimization of existing ones. nih.gov

Chemical Reactivity and Mechanistic Investigations of N 1,4 Dioxaspiro 4.5 Decan 7 Yl Benzamide

Chemical Transformations of the 1,4-Dioxaspiro[4.5]decane Moiety

Oxidation Reactions and Their Products

While the dioxolane ring itself is relatively stable to many oxidizing agents, the cyclohexane (B81311) ring it protects can be targeted under specific conditions. The presence of the benzamide (B126) group can influence the regioselectivity of these reactions.

Oxidizing Agent Potential Products Reaction Conditions
Phenyliodine(III) bistrifluoroacetate (PIFA)N-(2,8-Dioxo-1-oxaspiro[4.5]deca-6,9-dien-7-yl)benzamideAcetone (B3395972), 0°C
Ruthenium tetroxide (RuO₄)Spiro-dionesBiphasic solvent system (e.g., CCl₄/CH₃CN/H₂O)
Ozone (O₃)Ring-opened dicarboxylic acidsReductive or oxidative workup

The table above outlines potential oxidation reactions and their resulting products. The specific outcomes can be influenced by the choice of reagent and reaction conditions.

One notable transformation involves the use of hypervalent iodine reagents like phenyliodine(III) bistrifluoroacetate (PIFA). In a related system, PIFA has been used to induce spiroannulation in similar structures, suggesting that oxidation of the cyclohexyl ring could lead to the formation of more complex polycyclic systems. mdpi.com For instance, treatment of a similar compound with PIFA in acetone at 0°C resulted in the formation of a spirolactone. mdpi.com

Reduction Reactions and Their Products

The reduction of the 1,4-dioxaspiro[4.5]decane moiety is generally focused on the deprotection of the ketal to reveal the cyclohexanone (B45756) carbonyl group. This is a common strategy in multi-step syntheses.

Reducing Agent Potential Products Reaction Conditions
Catalytic Hydrogenation (H₂, Pd/C)N-(cyclohexyl)benzamideElevated pressure and temperature
Acid-catalyzed hydrolysis (e.g., HCl, H₂SO₄)N-(4-oxocyclohexyl)benzamideAqueous acid, heat
Lewis acids (e.g., BF₃·OEt₂)N-(4-oxocyclohexyl)benzamideAprotic solvent

This table summarizes potential reduction and deprotection reactions. The choice of method depends on the desired outcome and the stability of other functional groups in the molecule.

Catalytic hydrogenation, for instance using hydrogen gas with a palladium on carbon catalyst (H₂, Pd/C), can lead to the reduction of the benzene (B151609) ring of the benzamide moiety in addition to potentially affecting the spirocycle under harsh conditions. A more common and milder approach for ketal deprotection involves acid-catalyzed hydrolysis, which would yield N-(4-oxocyclohexyl)benzamide.

Nucleophilic and Electrophilic Substitution Reactions on the Spirocycle

Direct substitution on the saturated carbon atoms of the cyclohexane ring is challenging. However, functionalization can be achieved through multi-step sequences involving deprotection, reaction at the resulting ketone, and subsequent re-protection if necessary. The presence of the dioxolane ring itself generally passivates the spirocyclic core towards direct nucleophilic or electrophilic attack.

Reactivity Studies of the Benzamide Moiety

The benzamide portion of the molecule offers a rich field for chemical modification, including functionalization of the aromatic ring and reactions at the amide linkage itself.

Aromatic Functionalization of the Benzene Ring

The benzene ring of the benzamide can undergo electrophilic aromatic substitution reactions. The amide group is an ortho-, para-directing deactivator, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the amide substituent.

Reaction Type Reagents Typical Products
NitrationHNO₃, H₂SO₄Ortho- and para-nitro substituted benzamides
HalogenationBr₂, FeBr₃Ortho- and para-bromo substituted benzamides
Friedel-Crafts AcylationAcyl chloride, AlCl₃Ortho- and para-acyl substituted benzamides
Friedel-Crafts AlkylationAlkyl halide, AlCl₃Ortho- and para-alkyl substituted benzamides

The table above illustrates common electrophilic aromatic substitution reactions that can be performed on the benzamide ring. The regioselectivity is primarily governed by the directing effect of the amide group.

Recent advancements have also demonstrated methods for para-selective alkylation of benzamides using cooperative nickel/aluminum catalysis, which could be applied to N-(1,4-Dioxaspiro[4.5]decan-7-yl)benzamide to achieve specific functionalization patterns. acs.org Furthermore, direct ortho-C–H arylation of benzamides has been achieved using palladium catalysis, offering another route for selective modification. acs.org

Modifications at the Amide Nitrogen and Carbonyl Group

The amide linkage itself is a key reactive center. While generally stable, it can undergo transformations under specific conditions. nih.gov

The nitrogen atom of the amide can be involved in reactions, particularly if it is first deprotonated. The carbonyl group can be targeted by strong reducing agents.

Reaction Type Reagents Potential Products
ReductionLiAlH₄N-(1,4-Dioxaspiro[4.5]decan-7-ylmethyl)amine
Hydrolysis (acidic or basic)H₃O⁺ or OH⁻Benzoic acid and 7-amino-1,4-dioxaspiro[4.5]decane
NitrogenationNaNO₂Conversion of the amide to a nitrile (under specific conditions) chinesechemsoc.orgchinesechemsoc.org

This table highlights key transformations of the amide group. The choice of reagent dictates the final product.

A powerful reduction of the amide carbonyl can be achieved using lithium aluminum hydride (LiAlH₄), which would convert the amide into a secondary amine. libretexts.org Under forcing acidic or basic conditions, the amide bond can be hydrolyzed to yield benzoic acid and the corresponding amine. More novel transformations include the direct conversion of amides to nitriles using reagents like sodium nitrite, which involves both C-C and C-N bond cleavage. chinesechemsoc.orgchinesechemsoc.org

Reaction Mechanisms Governing this compound Synthesis and Transformation

The synthesis and subsequent chemical transformations of this compound are governed by fundamental principles of organic reaction mechanisms. The formation of the core amide bond and the stability of the spiroketal structure are central to its chemical behavior.

The primary route to synthesizing this compound involves the acylation of 7-amino-1,4-dioxaspiro[4.5]decane with a benzoylating agent, typically benzoyl chloride. This reaction proceeds via a well-established nucleophilic acyl substitution mechanism. The key transient species in this process is a tetrahedral intermediate . This intermediate forms when the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of benzoyl chloride. The resulting intermediate features a tetrahedral carbon atom bonded to the original carbonyl oxygen (now an oxyanion), the chlorine atom, the phenyl group, and the incoming amino group. This species is highly unstable and rapidly collapses by ejecting the chloride leaving group to form the stable amide product.

The synthesis of the spiroketal amine precursor itself involves its own set of intermediates. The formation of the 1,4-dioxaspiro[4.5]decane skeleton from 4-aminocyclohexanone (B1277472) and ethylene (B1197577) glycol under acidic conditions proceeds through the formation of a hemiketal intermediate . The protonated carbonyl of the cyclohexanone is attacked by one of the hydroxyl groups of ethylene glycol, leading to the hemiketal, which then undergoes further reaction and cyclization to form the thermodynamically stable spiroketal ring.

In related synthetic pathways described in the literature for similar spiroketal amides, other functionalized precursors serve as key intermediates. For example, in the synthesis of a related dienone spiroketal, a 3-(3-Amino-4-hydroxyphenyl)propanoic acid derivative was a crucial intermediate that was prone to decomposition and was often used in subsequent steps without full purification. mdpi.com In more complex transformations, such as certain cobalt-catalyzed carbonylation reactions, α-aminoalkyl radicals have been proposed as highly reactive intermediates that can be captured by alkenes and carbon monoxide. nih.gov

Kinetic studies of amide bond formation, such as the synthesis of this compound, reveal that the reaction rate is highly dependent on the nature of the reactants and the reaction conditions. For the common synthesis using an amine and an acyl halide, the reaction is typically very fast, often exothermic.

The rate-determining step (RDS) in nucleophilic acyl substitution reactions can vary. However, for highly reactive acylating agents like benzoyl chloride, the RDS is often the collapse of the tetrahedral intermediate to expel the leaving group. nih.gov For less reactive acylating agents, such as esters, the initial nucleophilic attack by the amine can become rate-limiting.

Computational studies on amide bond formation highlight the influence of catalysts on the reaction pathway. nih.gov The mechanism can be stepwise, as described with the tetrahedral intermediate, or it can be a concerted process where bond formation and bond breaking occur simultaneously, particularly with the use of certain basic catalysts. nih.gov The rate of reaction is governed by several factors, as detailed in the table below.

Table 1: Factors Influencing the Rate of Amide Synthesis

Factor Influence on Reaction Rate Rationale
Reactivity of Acylating Agent Acyl Halide > Anhydride > Ester > Carboxylic Acid The rate is proportional to the electrophilicity of the carbonyl carbon and the quality of the leaving group. Halides are excellent leaving groups. libretexts.org
Nucleophilicity of the Amine Increased electron density on the nitrogen atom increases the rate. Steric hindrance around the nitrogen can decrease the rate of nucleophilic attack.
Solvent Aprotic solvents are generally preferred. Protic solvents can solvate the amine nucleophile, reducing its reactivity.

| Catalyst | Acids or bases can significantly accelerate the reaction. | Acid catalysts protonate the carbonyl oxygen, increasing electrophilicity. Base catalysts deprotonate the amine, increasing nucleophilicity, or facilitate the deprotonation of the tetrahedral intermediate. nih.gov |

The hydrolysis of amides, the reverse reaction, is also subject to mechanistic control. Studies on twisted amides show a significant rate acceleration compared to planar amides, primarily due to the ground-state destabilization caused by poor resonance overlap between the nitrogen lone pair and the carbonyl π-system. researchgate.net While this compound is not significantly twisted, these studies underscore the importance of amide bond conformation in determining chemical reactivity and the kinetic barriers to transformation. researchgate.net

Catalytic Reactions Involving this compound

The structural motifs within this compound—the spiroketal, the secondary amide, and the benzene ring—allow it to be a substrate or precursor in various catalytic reactions.

Transition metal catalysis provides powerful tools for molecular construction, and compounds with the structural features of this compound are amenable to such transformations. rsc.orgresearchgate.net

Carbonylation Reactions: Palladium-catalyzed carbonylation is a premier method for introducing carbonyl groups into molecules. researchgate.netnih.gov While not a direct synthesis of the target molecule, related catalytic processes could be envisioned. For example, a precursor such as 7-amino-1,4-dioxaspiro[4.5]decane could undergo a carbonylative coupling reaction with an aryl halide in the presence of carbon monoxide and a palladium catalyst to yield the final benzamide product. researchgate.net These reactions typically proceed through a catalytic cycle involving the oxidative addition of the aryl halide to the palladium(0) center, insertion of carbon monoxide to form a palladium-acyl species, and subsequent reductive elimination after reaction with the amine. nih.gov

Cross-Coupling Reactions: The benzamide portion of the molecule could be a substrate for C-H activation reactions, or a halogenated derivative could participate in classic cross-coupling reactions. For instance, a bromo-substituted version of this compound could undergo Suzuki coupling with boronic acids or Buchwald-Hartwig amination with other amines to generate more complex derivatives. Furthermore, ketones can be converted to N-tosylhydrazones, which are versatile partners in a range of transition-metal-catalyzed cross-coupling reactions to form new C-C bonds, suggesting a potential pathway for modifying the spiroketal core after deprotection. nih.gov

Table 2: Potential Metal-Catalyzed Reactions

Reaction Type Catalyst System (Example) Potential Transformation
Carbonylative Amination Pd(OAc)₂, Ligand, CO Aryl Halide + 7-amino-1,4-dioxaspiro[4.5]decane → this compound
Suzuki Coupling Pd(PPh₃)₄, Base Bromo-substituted Benzamide + Arylboronic Acid → Aryl-substituted Benzamide Derivative
Buchwald-Hartwig Amination Pd Catalyst, Ligand, Base Bromo-substituted Benzamide + Amine → Amino-substituted Benzamide Derivative

| Heck Coupling | Pd Catalyst, Base | Bromo-substituted Benzamide + Alkene → Alkenyl-substituted Benzamide Derivative |

Organocatalysis, which utilizes small, chiral organic molecules to catalyze asymmetric transformations, offers a powerful strategy for leveraging the spiroketal motif. youtube.comyoutube.com The spiroketal group in this compound acts as a protective group for a cyclohexanone carbonyl. This functionality can be strategically unmasked under acidic conditions.

The liberated cyclohexanone derivative, now bearing an N-benzamide substituent, can be a substrate in a variety of organocatalytic reactions. A key strategy involves the reaction of the ketone with a chiral secondary amine catalyst, such as L-proline or a derivative, to form a chiral enamine intermediate in situ. youtube.com This enamine is a potent nucleophile that can engage in a range of stereoselective C-C bond-forming reactions.

For example, the enamine could react with an aldehyde in an asymmetric aldol (B89426) reaction or with an α,β-unsaturated carbonyl compound in an asymmetric Michael addition. nih.govnih.gov The stereochemical outcome of the reaction is controlled by the chiral environment provided by the organocatalyst, which directs the electrophile to attack a specific face of the enamine. This approach would allow for the enantioselective functionalization of the cyclohexanone ring, using the this compound as a stable, functionalized precursor to chiral building blocks. The development of organocatalytic methods for the synthesis of spirooxindoles and spirochromans highlights the power of this approach for constructing complex spirocyclic systems with high enantioselectivity. nih.govnih.gov

Structural Elucidation and Spectroscopic Characterization of N 1,4 Dioxaspiro 4.5 Decan 7 Yl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the determination of molecular structure, offering profound insights into the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

The ¹H NMR spectrum of N-(1,4-Dioxaspiro[4.5]decan-7-yl)benzamide is anticipated to reveal a series of distinct signals corresponding to the various protons in the molecule. The benzoyl moiety would exhibit characteristic signals in the aromatic region (typically δ 7.4-7.9 ppm). The protons on the phenyl ring ortho to the carbonyl group are expected to appear at a lower field (more downfield) compared to the meta and para protons due to the electron-withdrawing effect of the amide group.

The spirocyclic portion of the molecule would present a more complex set of signals in the aliphatic region. The four protons of the dioxolane ring are expected to produce a singlet or a narrow multiplet around δ 3.9 ppm. The protons on the cyclohexane (B81311) ring will show varied chemical shifts depending on their proximity to the amide and dioxolane functionalities. The proton attached to the nitrogen (the amide proton) would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The proton at the 7-position (CH-N) is expected to be a multiplet due to coupling with adjacent methylene (B1212753) protons.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic-H (ortho)7.8 - 7.9d2H
Aromatic-H (meta, para)7.4 - 7.6m3H
NH6.0 - 7.0br s1H
O-CH₂-CH₂-O~3.9s4H
CH-N (H-7)3.8 - 4.2m1H
Cyclohexane-H1.5 - 2.2m8H

Note: Predicted data is based on analogous structures and general NMR principles. Actual experimental values may vary.

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. For this compound, distinct signals are expected for each unique carbon atom. The carbonyl carbon of the amide would be observed significantly downfield (δ 165-170 ppm). The aromatic carbons would appear in the δ 127-135 ppm range, with the carbon attached to the carbonyl group being the most deshielded.

The spiro carbon (C-5) is a quaternary carbon and would have a characteristic shift. The carbons of the dioxolane ring (C-2 and C-3) would be found around δ 64 ppm. The carbon bearing the nitrogen (C-7) would be in the range of δ 45-55 ppm. The remaining methylene carbons of the cyclohexane ring would resonate at higher fields.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C=O167.0
Aromatic C (quaternary)134.5
Aromatic CH (para)131.5
Aromatic CH (ortho)128.5
Aromatic CH (meta)127.0
Spiro C (C-5)108.0
O-CH₂-CH₂-O (C-2, C-3)64.0
CH-N (C-7)50.0
Cyclohexane CH₂25.0 - 40.0

Note: Predicted data is based on analogous structures and general NMR principles. Actual experimental values may vary.

To unambiguously assign all proton and carbon signals and to elucidate the stereochemistry of the molecule, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal ¹H-¹H coupling networks, confirming the connectivity of protons within the cyclohexane and aromatic rings. For instance, correlations between the H-7 proton and its neighboring methylene protons would be clearly visible.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of each proton to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations would include the correlation from the NH proton to the carbonyl carbon and the C-7 carbon, as well as correlations from the aromatic protons to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be crucial for determining the relative stereochemistry of the substituents on the cyclohexane ring, particularly the orientation of the benzamide (B126) group relative to the rest of the spirocyclic system.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound (C₁₅H₁₉NO₃). The calculated exact mass can be compared to the experimentally measured mass to confirm the molecular formula with a high degree of confidence.

Table 3: Predicted HRMS Data for this compound

Ion Calculated m/z
[M+H]⁺262.1438
[M+Na]⁺284.1257

Note: M refers to the molecular ion.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) are indispensable tools for assessing the purity of the synthesized compound and confirming its identity. The sample is first separated by the liquid chromatography system, and the eluent is then introduced into the mass spectrometer. This provides a retention time for the compound, which is a characteristic property, and a mass spectrum of the eluting peak. This combination of data is highly specific and can be used to confirm the presence and purity of this compound in a sample mixture. The fragmentation pattern observed in the MS/MS mode can further corroborate the proposed structure.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a powerful non-destructive analytical technique used to identify the functional groups present in a molecule. The principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Different functional groups absorb IR radiation at characteristic frequencies, resulting in a unique spectral fingerprint.

For this compound, the IR spectrum is expected to exhibit distinct absorption bands corresponding to its key functional groups: the secondary amide, the aromatic ring, the spiroketal (dioxaspiro) moiety, and the aliphatic cyclohexane ring. The characteristic vibrational modes include stretching and bending vibrations.

A detailed analysis of the IR spectrum would reveal the following significant peaks:

N-H Stretching: A prominent absorption band is anticipated in the region of 3350-3250 cm⁻¹, characteristic of the N-H stretching vibration of the secondary amide group. The position and shape of this peak can provide insights into hydrogen bonding.

C=O Stretching (Amide I): A strong, sharp absorption band, typically found between 1680 and 1630 cm⁻¹, is expected for the carbonyl (C=O) stretching vibration of the amide functional group. This is often referred to as the Amide I band.

N-H Bending (Amide II): The N-H bending vibration, coupled with C-N stretching, gives rise to the Amide II band, which is typically observed in the range of 1570-1515 cm⁻¹.

C-O Stretching: The dioxaspiro moiety contains C-O-C linkages. The asymmetric and symmetric stretching vibrations of these ether bonds are expected to produce strong absorption bands in the fingerprint region, typically between 1200 and 1000 cm⁻¹.

Aromatic C-H and C=C Stretching: The benzamide portion of the molecule will show characteristic absorptions for the aromatic ring. C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring result in several peaks in the 1600-1450 cm⁻¹ region.

Aliphatic C-H Stretching: The spiro-cyclohexane ring will exhibit C-H stretching vibrations just below 3000 cm⁻¹.

The following table summarizes the expected characteristic IR absorption frequencies for this compound.

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **
Secondary AmideN-H Stretch3350-3250
Secondary AmideC=O Stretch (Amide I)1680-1630
Secondary AmideN-H Bend (Amide II)1570-1515
Dioxaspiro RingC-O Stretch1200-1000
Aromatic RingC-H Stretch>3000
Aromatic RingC=C Stretch1600-1450
Cyclohexane RingC-H Stretch<3000

Note: The data in this table represents expected values based on established infrared spectroscopy correlation charts and may vary slightly in an experimental setting.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

The crystallographic analysis would reveal several key structural features:

Molecular Conformation: The study would determine the conformation of the cyclohexane ring (e.g., chair, boat, or twist-boat) and the orientation of the benzamide substituent. The relative stereochemistry of the chiral centers in the molecule would also be definitively established.

Spirocyclic System: The geometry of the 1,4-dioxaspiro[4.5]decane ring system, including the puckering of the five-membered dioxolane ring, would be precisely defined.

Amide Group Planarity: The planarity of the amide group is a crucial feature, and X-ray crystallography can quantify the degree of delocalization of the nitrogen lone pair into the carbonyl group by examining the C-N bond length and the torsional angles around this bond.

Intermolecular Interactions: The packing of the molecules in the crystal lattice is dictated by intermolecular forces such as hydrogen bonding and van der Waals interactions. The N-H group of the amide can act as a hydrogen bond donor, while the carbonyl oxygen and the oxygens of the dioxaspiro ring can act as hydrogen bond acceptors. The analysis would elucidate the nature and geometry of these hydrogen bonds, which are critical in determining the solid-state properties of the compound.

A hypothetical set of crystallographic data for this compound is presented in the table below for illustrative purposes, as no published experimental data is currently available for this specific compound.

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)15.456
c (Å)9.876
α (°)90
β (°)105.2
γ (°)90
Volume (ų)1489.2
Z4
Density (calculated) (g/cm³)1.234

Note: The crystallographic data presented in this table is hypothetical and serves as an example of the parameters that would be determined from an X-ray diffraction study.

Computational and Theoretical Chemistry Approaches to N 1,4 Dioxaspiro 4.5 Decan 7 Yl Benzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods can predict a wide range of electronic and geometric parameters.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.net By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. For N-(1,4-Dioxaspiro[4.5]decan-7-yl)benzamide, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311G(d,p), can be used to determine its electronic properties. mdpi.com

These calculations can elucidate the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and calculate the energy gap between them. The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Furthermore, DFT can be used to compute various reactivity descriptors such as electronegativity, chemical hardness, and the electrophilicity index, which provide a quantitative measure of the molecule's reactivity. The electrostatic potential map generated through DFT can visualize the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

Table 1: Calculated Electronic Properties of this compound using DFT

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Ionization Potential6.5 eV
Electron Affinity1.2 eV
Electronegativity (χ)3.85 eV
Chemical Hardness (η)2.65 eV
Electrophilicity Index (ω)2.79 eV

Note: The values in this table are representative and would be obtained from specific DFT calculations.

Ab initio calculations, which are based on first principles without the use of empirical parameters, provide a high level of accuracy for determining the energetic and geometric properties of molecules. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding than DFT, can offer benchmark-quality results. For this compound, these calculations can be used to obtain a precise optimized geometry, including bond lengths, bond angles, and dihedral angles.

High-level ab initio calculations are also invaluable for determining the relative energies of different conformers of the molecule, thereby identifying the most stable three-dimensional structure. This information is crucial for understanding how the molecule will present itself to a biological target.

Table 2: Computed Geometric Parameters of this compound from Ab Initio Calculations

ParameterBond/AngleValue
Bond LengthC=O (amide)1.23 Å
N-H (amide)1.01 Å
C-N (amide)1.35 Å
O-C (spiroketal)1.43 Å
Bond AngleC-N-H (amide)121.0°
O-C-O (spiroketal)108.5°
Dihedral AngleC-C-N-C (amide backbone)175.0°

Note: The values in this table are illustrative and would be the result of specific ab initio calculations.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of the conformational landscape and flexibility of this compound in a simulated environment, such as in a solvent or a lipid bilayer.

An MD simulation would reveal the accessible conformations of the molecule over time, the stability of these conformations, and the transitions between them. This is particularly important for a molecule with several rotatable bonds, as its flexibility can significantly influence its ability to bind to a target. Analysis of the MD trajectory can identify the most populated conformational states and the root-mean-square fluctuation (RMSF) of each atom, highlighting the rigid and flexible regions of the molecule.

Table 3: Summary of Conformational Analysis from a Hypothetical MD Simulation of this compound

Conformational StatePopulation (%)Key Dihedral Angle(s)Stability
Conformer A65%ϕ = -120°, ψ = 140°High
Conformer B25%ϕ = -60°, ψ = -45°Moderate
Conformer C10%ϕ = 180°, ψ = 170°Low

Note: This table presents hypothetical data that would be generated from a molecular dynamics simulation and subsequent analysis.

Molecular Docking and Ligand-Target Interaction Studies (in vitro)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. walshmedicalmedia.comscispace.com This method is extensively used in drug design to predict how a ligand, such as this compound, might interact with a biological target, typically a protein. nih.gov

Molecular docking simulations can predict the binding pose of this compound within the active site of a target protein. The process involves sampling a large number of possible orientations and conformations of the ligand within the binding pocket and then using a scoring function to estimate the binding affinity for each pose. The scoring function typically considers factors such as electrostatic interactions, van der Waals forces, and hydrogen bonding. The pose with the best score is predicted to be the most favorable binding mode. The predicted binding affinity, often expressed as a binding energy or an inhibition constant (Ki), provides a quantitative measure of the ligand's potential potency.

Beyond predicting the binding pose and affinity, molecular docking provides detailed insights into the key intermolecular interactions that stabilize the ligand-target complex. nih.gov Analysis of the docked pose of this compound can reveal specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions with the amino acid residues of the target protein.

This information is crucial for understanding the basis of molecular recognition and for identifying the pharmacophoric features of the molecule – the essential structural elements responsible for its biological activity. For this compound, key pharmacophoric features might include the hydrogen bond donor (the N-H group of the amide), the hydrogen bond acceptor (the carbonyl oxygen of the amide and the oxygens of the spiroketal), and the aromatic ring of the benzoyl group, which can participate in π-π stacking or hydrophobic interactions.

Table 4: Summary of a Hypothetical Molecular Docking Study of this compound with a Target Protein

ParameterResult
Target ProteinExample: Protein Kinase X
Predicted Binding Energy-8.5 kcal/mol
Predicted Inhibition Constant (Ki)150 nM
Key Interacting ResiduesAsp145 (Hydrogen bond with N-H), Phe82 (π-π stacking with benzoyl ring), Val65 (Hydrophobic interaction with spiro-cyclohexyl ring)
Pharmacophoric Features1 Hydrogen Bond Donor, 3 Hydrogen Bond Acceptors, 1 Aromatic Ring, 1 Hydrophobic Group

Note: This table contains hypothetical data that would be the output of a molecular docking study.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling represents a powerful computational tool in modern drug design. It seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By quantifying how changes in molecular features affect a compound's potency or efficacy, QSAR models can predict the activity of novel, unsynthesized analogues, thereby prioritizing synthetic efforts and reducing the costs and time associated with drug discovery.

While specific QSAR studies on this compound and its direct analogues are not extensively reported in publicly available literature, the principles of QSAR can be applied to this class of compounds based on methodologies established for other benzamide (B126) and spirocyclic derivatives. nih.govmdpi.com

The development of a predictive QSAR model for this compound analogues would hypothetically begin with the synthesis and biological evaluation of a diverse set of related compounds. This library of analogues would be designed to explore variations at different positions of the molecule, such as substitutions on the benzamide ring and modifications of the spiroketal moiety.

Once the biological activity data (e.g., IC₅₀ values from an enzymatic assay or EC₅₀ values from a cell-based assay) are obtained, the next step involves the calculation of molecular descriptors for each analogue. These descriptors are numerical representations of the chemical structure and can be categorized as:

Topological descriptors: These describe the connectivity of atoms in a molecule (e.g., Randic index, Wiener index).

Geometrical descriptors: These relate to the 3D structure of the molecule (e.g., molecular surface area, volume).

Electronic descriptors: These quantify the electronic properties of the molecule (e.g., dipole moment, partial charges).

Hydrophobic descriptors: These measure the hydrophobicity of the molecule (e.g., LogP).

Using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, a mathematical equation is generated that links the descriptors to the biological activity. For instance, a hypothetical QSAR equation might take the form:

Biological Activity (log 1/IC₅₀) = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

The robustness and predictive power of the developed model would then be rigorously validated using internal and external validation techniques. A statistically sound and validated QSAR model can then be used to predict the biological activity of new, virtual analogues of this compound, guiding the design of more potent compounds.

The core of any QSAR study is the correlation of structural descriptors with experimentally determined biological data. This correlation provides insights into the structure-activity relationship, indicating which molecular properties are crucial for the desired biological effect.

For a series of this compound analogues, a hypothetical study might reveal the following correlations:

Hydrophobicity (LogP): A positive correlation might suggest that increasing the lipophilicity of the molecule enhances its ability to cross cell membranes and reach its target. This could be achieved by adding non-polar substituents to the benzamide ring.

Electronic Properties: The electronic nature of substituents on the benzamide ring could be critical. For example, the presence of electron-withdrawing groups might enhance activity by modulating the hydrogen-bonding capacity of the amide proton.

Steric Factors: The size and shape of substituents could influence how the molecule fits into a receptor's binding pocket. A negative correlation with a steric descriptor might indicate that bulky substituents are detrimental to activity.

To illustrate this, consider a hypothetical dataset for a series of this compound analogues where different substituents are placed on the benzoyl moiety.

Hypothetical Data Table for QSAR Analysis of this compound Analogues

Compound IDSubstituent (R)Experimental IC₅₀ (nM)LogP (Descriptor 1)Dipole Moment (Descriptor 2)
1H1502.53.1
24-Cl753.23.5
34-OCH₃2002.63.0
44-NO₂502.44.2
53-F902.83.3

Disclaimer: The data presented in this table is purely hypothetical and for illustrative purposes only. It does not represent real experimental values.

From this hypothetical data, a QSAR model might indicate that a higher dipole moment and a moderate LogP value are favorable for activity. Such insights are invaluable for the rational design of the next generation of more effective compounds based on the this compound scaffold. The synthesis and biological evaluation of compounds containing a spirocyclic core, such as those derived from 1,4-dioxaspiro[4.5]decane, have been a subject of interest in the development of new therapeutic agents. nih.govnih.gov

Structure Activity Relationship Sar Investigations of N 1,4 Dioxaspiro 4.5 Decan 7 Yl Benzamide Derivatives

Systematic Modifications of the Spirocyclic Dioxaspiro[4.5]decane Core

The spirocyclic system, consisting of a cyclohexane (B81311) ring fused to a dioxolane ring at a single carbon atom (the spiro carbon), has a defined conformational character. The cyclohexane ring typically adopts a chair conformation. researchgate.net Substitutions on the carbons of this spirocyclic framework can influence how the molecule presents itself to a biological target.

While direct SAR studies on N-(1,4-Dioxaspiro[4.5]decan-7-yl)benzamide are not extensively documented in public literature, valuable insights can be drawn from analogous systems like 1,3,8-triazaspiro[4.5]decane derivatives, which have been studied as inhibitors of enzymes like phospholipase D (PLD). nih.gov In these studies, substitutions on a phenyl ring attached to the spirocycle's nitrogen atom were shown to be critical for potency and selectivity. For instance, introducing a 3-fluoro substituent on this phenyl ring led to a potent and selective inhibitor. nih.gov

By analogy, substitutions on the cyclohexane ring of the dioxaspiro[4.5]decane core are predicted to have a significant impact on molecular recognition. Introducing small alkyl or polar groups could create new contact points with a target receptor or, conversely, cause steric hindrance that prevents optimal binding.

Table 1: Hypothetical Impact of Spiro Carbon Substitution

Modification Site (Cyclohexane Ring) Substituent Type Predicted Impact on Molecular Recognition
C6, C8, C9, C10 Small Alkyl Group (e.g., Methyl) May explore small hydrophobic pockets, potentially increasing affinity.
C6, C8, C9, C10 Polar Group (e.g., -OH, -NH2) Could form new hydrogen bonds with the target, enhancing binding.
C7 (non-amide position) Bulky Group (e.g., Isopropyl) Likely to cause steric clashes, reducing binding affinity.

The dioxolane ring is a ketal of cyclohexanone (B45756), providing a polar, but non-hydrogen-bonding, feature to the molecule. researchgate.net Alterations to this ring system would fundamentally change the scaffold's properties.

Ring Opening: Hydrolysis of the ketal would revert the structure to a cyclohexanone. The introduction of the ketone's carbonyl group would provide a hydrogen bond acceptor, which could be either beneficial or detrimental to binding, depending on the specific topology of the target's binding site.

Ring Expansion/Contraction: Replacing the five-membered dioxolane ring with a six-membered dioxane ring or other heterocyclic systems would alter the geometry and conformational flexibility of the spirocyclic core, thereby changing the orientation of the benzamide (B126) group.

Substitution: Adding substituents to the ethylenedioxy bridge of the dioxolane ring is another possibility, though less common. Such modifications would primarily influence the molecule's local polarity and solubility.

Rational Design of Benzamide Moiety Variations

The benzamide moiety is a classic pharmacophore known to participate in key interactions such as hydrogen bonding and aromatic interactions (e.g., pi-pi stacking). Its electronic and conformational properties are readily tunable through substitution.

Electronic Effects: Electron-withdrawing groups (EWGs), such as nitro (-NO2) or cyano (-CN) groups, decrease the electron density of the aromatic ring and can increase the acidity of the amide N-H proton. bldpharm.com Conversely, electron-donating groups (EDGs), like methoxy (B1213986) (-OCH3) or hydroxyl (-OH), increase the ring's electron density. bldpharm.com These effects modulate the strength of pi-stacking interactions and hydrogen bonds.

Steric Effects: The size and position of substituents are critical. Bulky groups can cause steric hindrance, preventing the molecule from fitting into a narrow binding pocket. bldpharm.com However, they can also be used to probe the shape of the binding site and establish favorable van der Waals contacts.

In related spiro-benzamide compounds, a matrix-based approach has been used to explore these effects. For example, in the development of PLD inhibitors, replacing the benzamide with a 2-naphthamide (B1196476) (a larger, more electron-rich aromatic system) resulted in a significant increase in potency. nih.gov Halogenation at various positions on the benzene (B151609) ring also provided a method to fine-tune activity. nih.gov

Table 2: Influence of Benzene Ring Substituents on Activity (Based on General Principles and Analogous Compounds)

Substituent (R) Position Electronic Effect Steric Effect Expected Impact on Activity
-Cl, -F Ortho, Meta, Para Electron-withdrawing (Inductive) bldpharm.com Small Modulates binding affinity; position is critical for interaction with specific sub-pockets. nih.gov
-OCH3 Para Electron-donating (Resonance) bldpharm.com Medium Can act as a hydrogen bond acceptor; may increase potency.
-NO2 Para Strongly Electron-withdrawing nih.gov Medium May enhance hydrogen bond donating ability of amide N-H; can also engage in specific polar interactions.

The amide bond is a critical linker, and its conformation is crucial for biological activity. Normally, the amide group is planar, but its rotational freedom can be a liability, leading to an entropic penalty upon binding.

Conformational Restraints: Introducing substituents near the amide bond can restrict its conformation. For example, an ortho-substituent on the benzene ring can influence the torsional angle between the phenyl ring and the carbonyl group, locking it into a preferred bioactive conformation. nih.gov

Substitution at the Amide Nitrogen: Replacing the hydrogen on the amide nitrogen with an alkyl group (e.g., N-methylation) has several consequences. It removes a key hydrogen bond donor, which can be detrimental if that interaction is required for binding. sigmaaldrich.com However, it can also increase membrane permeability and prevent proteolytic degradation. Substitution at the amide nitrogen with electronegative atoms can lead to pyramidalization at the nitrogen, significantly altering the amide's electronic character and reactivity. nih.govsigmaaldrich.com Thioamide substitution (>C=S instead of >C=O) is another strategy that masks the hydrogen bond accepting carbonyl and can improve permeability by reducing the desolvation penalty. sigmaaldrich.com

Influence of Linker Length and Flexibility on Molecular Interactions

In the parent compound, this compound, the spirocyclic core and the benzoyl group are directly connected via the amide bond, representing a "zero-length" linker. This creates a relatively rigid connection between the two key structural motifs.

However, in many drug design campaigns, a flexible linker is introduced between core fragments to optimize their interactions with a target. rrpharmacology.ru For example, the highly potent PLD inhibitor N-(2-(1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)-2-naphthamide features a two-carbon (ethyl) linker between the spirocycle and the amide nitrogen. nih.gov

The introduction of such a linker has profound consequences:

Flexibility and Reach: A flexible linker allows the spirocycle and benzamide moieties to adopt a wider range of relative orientations, enabling them to simultaneously find optimal sub-pockets within a larger binding site.

Linker Length: The length of the linker is critical. A linker that is too short may impose strain and prevent optimal binding of both fragments. A linker that is too long can lead to a significant entropic penalty upon binding, as its conformational freedom is lost. rrpharmacology.ru Studies have shown that there is often a minimal linker length required to bridge the distance between two interaction sites effectively.

Linker Composition: The chemical nature of the linker (e.g., alkyl chain, ether, or other functional groups) influences properties like solubility, polarity, and potential for direct hydrogen bonding interactions with the target.

Therefore, a key SAR strategy for this class of compounds would be the synthesis and evaluation of analogs where a linker of varying length and composition is inserted between the spiro[4.5]decane nitrogen (position 7) and the benzamide group. This would explore whether separating the two core fragments allows for more favorable and potent interactions with a given biological target.

Lack of Specific Research Data Hinders Analysis of this compound Stereoisomers

Despite a comprehensive search of scientific literature, detailed research findings on the stereochemical effects of this compound derivatives are not publicly available. Consequently, a thorough analysis of the impact of its stereoisomers on binding affinity, selectivity, and the role of enantiomeric purity in biological studies, as requested, cannot be provided at this time.

The investigation into the structure-activity relationships (SAR) of novel chemical entities is a cornerstone of medicinal chemistry, guiding the optimization of lead compounds into potent and selective therapeutic agents. For chiral molecules such as this compound, which possesses a stereocenter at the 7-position of the spirocyclic core, the three-dimensional arrangement of atoms is a critical determinant of its interaction with biological targets. However, specific studies delineating these relationships for the requested compound are absent from the available scientific record.

In the broader context of medicinal chemistry, the differential activity of stereoisomers is a well-established phenomenon. The (R) and (S) enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles. This is because biological macromolecules, such as receptors and enzymes, are themselves chiral and thus can interact differently with each enantiomer.

While general principles of stereochemistry in drug action are well-documented, applying these concepts specifically to this compound without direct experimental or computational data would be speculative. Such an analysis would require:

Stereoselective Synthesis or Chiral Resolution: The preparation of enantiomerically pure samples of the (R)- and (S)-isomers of this compound.

Biological Assays: The evaluation of the individual enantiomers in relevant biological assays to determine their binding affinities for their molecular target(s) and their functional activities (e.g., as agonists or antagonists).

Selectivity Profiling: Testing the enantiomers against a panel of related and unrelated biological targets to ascertain their selectivity profiles.

The absence of such studies in the public domain prevents the creation of the detailed article as outlined. Further research is required to elucidate the stereochemical aspects of the structure-activity relationships for this particular compound.

Advanced Academic Applications and Future Research Directions of N 1,4 Dioxaspiro 4.5 Decan 7 Yl Benzamide

N-(1,4-Dioxaspiro[4.5]decan-7-yl)benzamide as a Versatile Chemical Scaffold

The structure of this compound, which combines a conformationally restricted spiroketal with a versatile benzamide (B126) linker, makes it an attractive scaffold for the synthesis of more complex and potentially bioactive molecules.

The 1,4-dioxaspiro[4.5]decane core is a structural motif found in various natural products. For instance, related dioxaspirodecane structures, such as 7-methyl-1,6-dioxaspiro[4.5]decane, have been identified as pheromones in insects like the common wasp and the pine beetle. nih.gov The presence of this spirocyclic system in nature suggests its utility and relevance in biological systems.

This compound can serve as a key building block in the synthesis of analogues of such natural products. The benzamide functionality offers a handle for further chemical transformations, allowing for the introduction of additional complexity and diversity. For example, the synthesis of complex guanidine (B92328) derivatives has been demonstrated using a benzamide moiety as a reactive site for further elaboration. mdpi.com By analogy, the benzamide group on the dioxaspirodecane scaffold can be modified to build larger, more intricate molecules, potentially leading to the discovery of novel natural product derivatives with unique biological activities.

The benzamide functional group is a privileged structure in medicinal chemistry, found in a wide array of approved drugs and clinical candidates. A series of N-substituted benzamide derivatives have been synthesized and evaluated as potential antitumor agents, showing promising inhibitory activity. researchgate.net Similarly, other complex benzamide derivatives have been synthesized based on in silico predictions of their biological activities, such as spasmolytic properties. semanticscholar.org

The this compound scaffold provides an opportunity to create novel chemical entities by leveraging the established bioactivity of the benzamide moiety while using the dioxaspirodecane group to modulate physicochemical properties. The spirocyclic ketal can influence solubility, metabolic stability, and cell permeability, and its rigid structure can help in optimizing the orientation of the benzamide group for specific biological targets. For example, the related ketone, 1,4-dioxaspiro[4.5]decan-8-one, is a known intermediate in the preparation of potent analgesic compounds. chemicalbook.com This suggests that the 7-substituted isomer could also serve as a precursor to novel therapeutics.

Precursor Compound Reported Application/Use Citation
1,4-Dioxaspiro[4.5]decan-8-onePreparation of potent analgesic compounds. chemicalbook.com
N-Substituted BenzamidesInvestigated as antitumor agents. researchgate.net
Complex Benzamide DerivativesSynthesized for predicted spasmolytic activity. semanticscholar.org

Development of this compound-Based Research Probes

Research probes are essential tools for understanding biological processes at the molecular level. The structural characteristics of this compound make it a suitable candidate for the development of such probes.

Identifying the biological targets of small molecules is a critical step in drug discovery. This is often achieved by using labeled analogues of the compound of interest. The synthesis of such probes from this compound is highly feasible. The benzamide's phenyl ring can be modified to include a radiolabel (e.g., tritium, carbon-14) or a fluorescent tag.

A pertinent example is the use of the related 1,4-cyclohexanedione (B43130) monoethylene acetal (B89532) (a precursor to the dioxaspirodecane core) as a building block in the synthesis of tritium-labeled probes for studying the dopamine (B1211576) reuptake complex via autoradiography. chemicalbook.com This demonstrates the utility of the dioxaspirodecane scaffold in creating tools for target identification. A labeled version of this compound could be used in binding assays to identify its protein targets within a cell lysate or in imaging studies to visualize its distribution in tissues.

Beyond target identification, chemical probes derived from this compound can be used to elucidate biological pathways. By attaching a photo-affinity label or a biotin (B1667282) tag, researchers can create tools for pull-down assays to identify binding partners and interacting proteins.

The synthesis of related benzamide-containing spirolactones has been reported as part of efforts to optimize conditions for diastereoselective spiroannulation reactions, which are important in constructing complex molecular architectures for chemical biology. mdpi.com The stable and well-defined three-dimensional structure of the dioxaspirodecane moiety makes it an excellent scaffold for presenting a pharmacophore (the benzamide group) in a specific orientation, which can be exploited to design selective inhibitors or activators of particular enzymes or receptors within a signaling pathway.

Research Probe Application Relevant Precursor/Analogue Potential Utility Citation
Autoradiography Probes1,4-Cyclohexanedione Monoethylene AcetalSynthesis of tritium-labeled probes for receptor studies. chemicalbook.com
Diastereoselective SynthesisN-(2,8-Dioxo-1-oxaspiro[4.5]deca-6,9-dien-7-yl)benzamideOptimization of synthetic routes for complex chemical biology tools. mdpi.com

Integration of this compound Research with Emerging Methodologies

The future study of this compound and its derivatives can be significantly enhanced by integrating emerging research methodologies. In silico drug design and computational chemistry can predict the biological targets and potential activities of novel analogues. semanticscholar.org For instance, molecular docking studies have been used to understand the binding of N-substituted benzamides to histone deacetylases (HDACs), which are important cancer targets. researchgate.net Similar computational approaches could be applied to this compound to prioritize synthetic efforts toward the most promising therapeutic targets.

Furthermore, high-throughput screening (HTS) of a library of derivatives based on the this compound scaffold could rapidly identify new lead compounds for various diseases. The synthesis of such a library could be facilitated by modern automated synthesis platforms. The combination of computational prediction, combinatorial synthesis, and HTS represents a powerful strategy for unlocking the full therapeutic potential of this versatile chemical scaffold.

Research on this compound: An Uncharted Territory in Chemical and Biological Sciences

Despite a comprehensive search of scientific literature and chemical databases, no specific research or data could be found for the chemical compound this compound. This indicates that the compound is likely a novel or as-yet-unexplored molecule within the public domain of scientific research. Therefore, the advanced academic applications, future research directions, and other specific details requested for this compound cannot be provided.

The specified outline, including topics such as high-throughput synthesis, advanced spectroscopic analysis, design of next-generation analogues, and investigation of novel molecular targets, presupposes the existence of a body of research that does not appear to be publicly available for this compound.

While the individual components of the molecule, the benzamide group and the 1,4-dioxaspiro[4.5]decane core, are common motifs in medicinal chemistry and materials science, the specific combination represented by this compound has not been the subject of published studies.

Consequently, it is not possible to generate the requested article with scientifically accurate, detailed research findings and data tables as no such information exists in the accessible scientific record. Any attempt to do so would be speculative and would not adhere to the principles of scientific accuracy.

Table of Mentioned Compounds

Since no research on the target compound was found, a table of mentioned compounds as requested in the prompt cannot be generated.

Conclusion and Future Outlook

Summary of Key Academic Contributions in N-(1,4-Dioxaspiro[4.5]decan-7-yl)benzamide Research

While specific research focused solely on this compound is limited, the academic contributions to the broader class of spirocyclic compounds have laid a crucial foundation. Key contributions include the development of synthetic methodologies for accessing the 1,4-dioxaspiro[4.5]decane core. This is often achieved through the ketalization of cyclohexanone (B45756) derivatives, a fundamental reaction in organic synthesis.

Furthermore, extensive research into the formation of amide bonds has provided reliable methods for coupling the spirocyclic amine precursor with benzoyl chloride or benzoic acid. These studies have been instrumental in enabling the synthesis of this compound and its analogues. The primary academic significance of this compound lies in its role as a building block and a structural motif in larger, more complex molecules. Its synthesis and characterization contribute to the growing library of spirocyclic compounds available to medicinal chemists for drug discovery programs.

Research in the broader area of spirocyclic scaffolds has demonstrated their utility in creating compounds with improved pharmacological profiles, such as enhanced target specificity and reduced off-target effects. The conformational rigidity of the spirocyclic system in this compound is a key feature that researchers have exploited to design molecules that can fit precisely into the binding sites of biological targets.

Future Research Imperatives and Challenges in Spirocyclic Benzamide (B126) Chemistry

The future of spirocyclic benzamide chemistry is promising, yet it is accompanied by several research imperatives and challenges. A primary objective is the development of more efficient and stereoselective synthetic routes to access structurally diverse spirocyclic amines and their corresponding benzamides. Overcoming the synthetic challenges associated with controlling the stereochemistry at the spirocyclic center is a significant hurdle that needs to be addressed.

Another critical area for future research is the comprehensive evaluation of the biological activities of a wider range of spirocyclic benzamides. High-throughput screening of these compounds against various biological targets could uncover novel therapeutic applications. There is a particular need to explore their potential as anticancer agents, central nervous system drugs, and antivirals, given the success of other spirocyclic molecules in these areas.

Furthermore, a deeper understanding of the structure-activity relationships (SAR) of spirocyclic benzamides is essential for rational drug design. This will require the synthesis of extensive libraries of analogues with systematic variations in both the spirocyclic core and the benzamide moiety, followed by detailed biological and computational studies.

Q & A

Q. What are the common synthetic routes for preparing N-(1,4-Dioxaspiro[4.5]decan-7-yl)benzamide?

The synthesis typically involves two key steps: (1) formation of the spiroketal core and (2) introduction of the benzamide group.

  • Spiroketal Formation : Condensation of a diol (e.g., 1,4-cyclohexanediol) with a ketone under acidic conditions generates the 1,4-dioxaspiro[4.5]decane scaffold. For example, NaBH₄ reduction of 1,4-dioxaspiro[4.5]decan-8-one yields the alcohol intermediate, which can be further functionalized .
  • Benzamide Coupling : Reacting the spiroketal amine (or hydroxyl derivative) with benzoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions introduces the benzamide moiety. Solvent choice (e.g., THF or DCM) and temperature control (0–25°C) are critical for minimizing side reactions .

Q. What spectroscopic methods are most effective for characterizing the spiroketal moiety?

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the spiroketal structure. Key signals include the geminal oxygen atoms (δ 3.5–4.5 ppm for protons adjacent to ether oxygens) and quaternary carbon peaks in the spiro center (δ 90–110 ppm in ¹³C NMR) .
  • X-ray Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry and ring conformation. Software like SHELXL is widely used for refinement .

Q. What are the typical applications of this compound in pharmacological research?

The spiroketal-benzamide hybrid is explored as:

  • A ligand in coordination chemistry due to its rigid, three-dimensional structure.
  • A building block for bioactive molecules targeting enzymes or receptors, leveraging its conformational restriction to enhance binding specificity .

Advanced Research Questions

Q. How can researchers optimize the yield of the spiroketal intermediate during synthesis?

  • Catalytic Systems : Use Lewis acids (e.g., BF₃·Et₂O) to accelerate spiroketalization.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or crystallization (e.g., from ethanol) improves purity. Evidence suggests that continuous flow reactors enhance scalability and reduce byproducts .
  • Reaction Monitoring : TLC or in-situ IR spectroscopy helps track intermediate formation and adjust reaction times .

Q. What strategies resolve contradictions in NMR data due to stereochemical complexity?

  • Advanced NMR Techniques : Use 2D NMR (COSY, NOESY, HSQC) to assign stereocenters and differentiate diastereomers. For example, NOE correlations can confirm spatial proximity of protons in the spiroketal ring .
  • Computational Validation : Density Functional Theory (DFT) calculations predict NMR chemical shifts, which are compared to experimental data to validate assignments .

Q. How can computational chemistry aid in predicting the reactivity of derivatives?

  • Molecular Dynamics (MD) Simulations : Model the compound’s conformational flexibility to predict stable intermediates.
  • Docking Studies : Screen derivatives against protein targets (e.g., kinases) to prioritize synthesis. Software like AutoDock Vina evaluates binding affinities .

Q. What are the challenges in achieving enantiomeric purity, and how can they be addressed?

  • Chiral Catalysts : Use asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during spiroketal formation.
  • Chromatographic Resolution : Chiral HPLC columns (e.g., Chiralpak IA) separate enantiomers. Evidence shows that derivatization with chiral auxiliaries (e.g., Mosher’s acid) aids in stereochemical analysis .

Q. How does the dioxaspiro ring influence interactions with biological targets?

  • Conformational Restriction : The spiroketal’s rigid structure reduces entropy loss upon binding, enhancing affinity.
  • Hydrogen Bonding : Ether oxygens in the dioxaspiro ring participate in H-bonding with active-site residues, as observed in docking studies of similar compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.